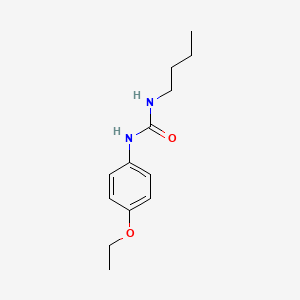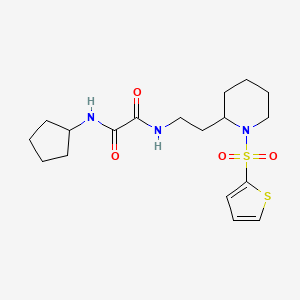![molecular formula C16H20ClN B2787692 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride CAS No. 1989672-55-0](/img/structure/B2787692.png)
2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C16H20ClN . It has a molecular weight of 261.79 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a naphthalene ring via a methyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 261.79 . The boiling point and storage conditions are not specified .作用机制
The mechanism of action of 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has been found to bind to the sigma-1 receptor, which may lead to the modulation of these physiological processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that are involved in mood regulation. This compound has also been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
实验室实验的优点和局限性
2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. This compound is also stable under various conditions, which makes it suitable for long-term experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. This compound also has potential toxicity, which may limit its use in certain cell cultures.
未来方向
There are several future directions for research on 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride. One area of research is the development of this compound analogs, which may have improved binding affinity and selectivity for the sigma-1 receptor. Another area of research is the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
合成方法
The synthesis of 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride involves a multi-step process that includes the reaction of 1-bromo-2-methylpropane with sodium hydride to form 2-methylpropene. The 2-methylpropene is then reacted with naphthalene to form 2-methyl-2-[(naphthalen-1-yl)methyl]but-2-ene. The final step involves the reaction of 2-methyl-2-[(naphthalen-1-yl)methyl]but-2-ene with pyrrolidine hydrochloride to form this compound.
科学研究应用
2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a ligand for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-methyl-2-(naphthalen-1-ylmethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-16(10-5-11-17-16)12-14-8-4-7-13-6-2-3-9-15(13)14;/h2-4,6-9,17H,5,10-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQMOAVZDCWZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2787610.png)
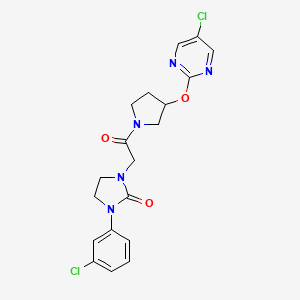
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2787613.png)

![9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol](/img/structure/B2787615.png)
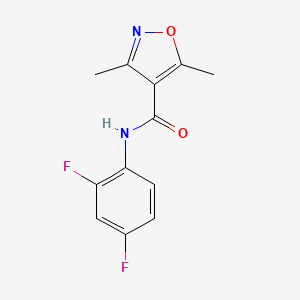
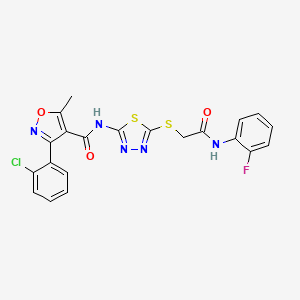
![6-Fluorospiro[2,3-dihydrothiochromene-4,2'-oxirane] 1,1-dioxide](/img/structure/B2787620.png)
![2-Chloro-N-[1-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B2787621.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(4-bromophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2787628.png)
